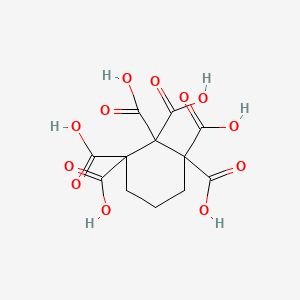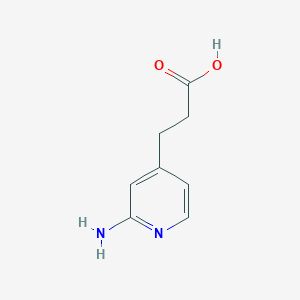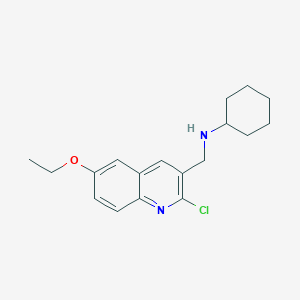![molecular formula C15H24N2O5 B1342248 1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidincarbonsäure CAS No. 937601-51-9](/img/structure/B1342248.png)
1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidincarbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid, is a nitrogenous organic molecule that is part of a broader class of compounds with potential biological activity. The structure of this compound includes a pyrrolidine ring, a piperidine moiety, and a tert-butoxycarbonyl protective group. These structural features are common in various synthesized compounds that have been studied for their crystal structure, spectroscopic properties, and potential biological activities .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from simple precursors and employing protective groups like tert-butoxycarbonyl to shield functional groups during the synthesis process. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using iso-butoxycarbonyl chloride via a mixed anhydride method . Similarly, other compounds within this class have been synthesized through condensation reactions or by employing intermediates such as tert-butyl-4-hydroxypiperdine-1-carboxylate . These methods highlight the versatility and complexity of synthetic strategies used to create such compounds .
Molecular Structure Analysis
The molecular structures of these compounds have been confirmed using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry, and further validated by X-ray diffraction studies. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported with specific bond lengths and angles, indicating typical features for a piperazine-carboxylate . The pyrrolidine and piperidine rings in these molecules often adopt specific conformations, such as the envelope conformation seen in (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups and molecular structure. For instance, the presence of the tert-butoxycarbonyl group allows for further chemical modifications, as seen in the synthesis of various biologically active compounds . The intermolecular interactions, such as hydrogen bonding and aromatic π-π stacking, play a crucial role in the stability and reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. Density functional theory (DFT) calculations, along with spectroscopic and X-ray diffraction studies, have been used to explore the electrostatic potential, frontier molecular orbitals, and physicochemical properties of these compounds . The spectroscopic properties, including IR, NMR, and UV, have been investigated to understand the electronic structure and reactivity . Additionally, quantum mechanical studies have provided insights into the thermodynamic parameters, dipole moment, polarizability, and first-order hyperpolarizability, which are essential for predicting the behavior of these compounds under different conditions .
Wissenschaftliche Forschungsanwendungen
Entschützung von Aminosäuren und Peptiden
Die tert-Butoxycarbonyl (Boc)-Gruppe in der Verbindung wird in der organischen Synthese häufig als Schutzgruppe für Amine verwendet . Die gebräuchlichste Methode zu ihrer Entschützung verwendet Trifluoressigsäure (TFA) und erfordert in der Regel große Überschüsse . Diese Verbindung könnte zur Entwicklung effizienterer und umweltfreundlicherer Methoden für die Entschützung von Boc-Aminosäuren und Peptiden eingesetzt werden .
Synthese von starren Dipeptid-Mimetika
Die Verbindung könnte bei der effizienten Synthese von starren Dipeptid-Mimetika eingesetzt werden, die in der peptidbasierten Wirkstoffforschung wertvoll sind. Dies beinhaltet die Synthese von Azabicyclo[X.Y.0]alkan-Aminosäuren als Schlüsselintermediate.
Einsatz in ionischen Flüssigkeiten
Die Verbindung könnte bei der Entwicklung von ionischen Flüssigkeiten eingesetzt werden, einer neuen Klasse von Designerlösungsmitteln, die sich für die organische Synthese als attraktiv erwiesen haben . Ionische Flüssigkeiten bieten gegenüber herkömmlichen Lösungsmitteln mehrere Vorteile, darunter ein vernachlässigbarer Dampfdruck (Sicherheit), Recyclingfähigkeit (Kostensenkung) und die Modulation von Eigenschaften (Anwendungsbereich) .
Extraktion von wasserlöslichen organischen Molekülen
Die Verbindung könnte bei der Extraktion von wasserlöslichen organischen Molekülen unter Verwendung von ionischen Flüssigkeiten eingesetzt werden . Dies könnte die Möglichkeit zur Extraktion von wasserlöslichen polaren organischen Molekülen erweitern .
Einsatz bei Hochtemperaturreaktionen
Die Verbindung könnte bei Hochtemperaturreaktionen eingesetzt werden, wie z. B. der Entschützung von Boc-Aminosäuren und Peptiden bei hohen Temperaturen . Dies könnte zu effizienteren und schnelleren Reaktionen führen .
Einsatz in der organischen Synthese
Die Verbindung könnte in verschiedenen Prozessen der organischen Synthese eingesetzt werden, insbesondere in solchen, die die Schutz und Entschützung von Amin-Funktionsgruppen beinhalten . Dies könnte zur Entwicklung einfacherer, effektiverer und umweltverträglicherer organischer Transformationen führen .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)16-6-4-11(5-7-16)17-9-10(13(19)20)8-12(17)18/h10-11H,4-9H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMNWHGXIQXFNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC(CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594720 |
Source


|
| Record name | 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937601-51-9 |
Source


|
| Record name | 1-(1,1-Dimethylethyl) 4-(4-carboxy-2-oxo-1-pyrrolidinyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)









![7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1342209.png)